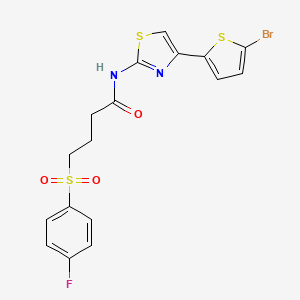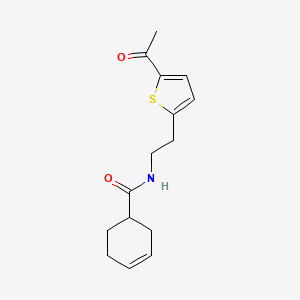
1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane-based compounds have been synthesized and evaluated as potential inhibitors of Hypoxia inducible factor-1 (HIF-1α), a key mediator during cancer cells to adapt tumor hypoxic condition .
Synthesis Analysis
The synthesis of adamantane-based compounds involves various chemical reactions, but the exact process for “1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea” is not specified in the sources I found .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of adamantane-based compounds are complex and depend on the specific compound. The exact chemical reactions for “this compound” are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
1. Enhancement of Pharmacokinetics and Anti-Inflammatory Effects
1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea derivatives have been studied for their improved pharmacokinetic parameters and anti-inflammatory effects. The introduction of adamantyl and phenyl groups in urea-based inhibitors has shown to enhance potency and improve pharmacokinetic profiles, such as higher maximal concentrations and larger area under the curve (AUC), indicating increased absorption and longer duration in the body. For instance, one of the derivatives, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), demonstrated a significant anti-inflammatory effect in a lipopolysaccharide-challenged murine model, reversing shifts in plasma levels of inflammatory cytokines and epoxides more potently than its predecessors (Liu et al., 2013).
2. Soluble Epoxide Hydrolase (sEH) Inhibition
Derivatives of this compound have been synthesized and studied for their inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. These inhibitors are considered therapeutic targets for various cardiovascular diseases and inflammatory pain. Studies have revealed that adamantyl ureas exhibit high inhibitory potency against sEH, contributing to their potential therapeutic effects (Butov et al., 2016).
3. Antimicrobial and Antitubercular Properties
Compounds with adamantyl and urea fragments have shown antimicrobial and antitubercular properties. For instance, a novel series of 1,2,3-triazole-adamantylacetamide hybrids displayed potent antitubercular activity against Mycobacterium tuberculosis, with one of the compounds exhibiting promising lead MIC and selectivity index (Addla et al., 2014). Similarly, new urea derivatives containing aryl moieties demonstrated significant growth inhibition against certain bacterial strains, with adamantyl urea adducts showing outstanding growth inhibition towards Acinetobacter baumannii (Patil et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea is Hypoxia-inducible factor-1 (HIF-1) . HIF-1 is a key mediator that allows cancer cells to adapt to hypoxic conditions, which are often present in tumor environments .
Mode of Action
This compound interacts with HIF-1, inhibiting its function .
Biochemical Pathways
By inhibiting HIF-1, this compound disrupts the cellular response to hypoxia . This can affect various downstream pathways, including those involved in cell survival, angiogenesis, and energy metabolism .
Result of Action
The inhibition of HIF-1 by this compound can lead to a decrease in tumor growth and angiogenesis . This is because HIF-1 plays a crucial role in these processes, particularly under hypoxic conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-(4-phenyldiazenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-22(25-23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-21(9-7-19)27-26-20-4-2-1-3-5-20/h1-9,16-18H,10-15H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZCWADHIUMIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040838 |
Source


|
| Record name | Urea, N-[4-(2-phenyldiazenyl)phenyl]-N'-tricyclo[3.3.1.13,7]dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
324036-71-7 |
Source


|
| Record name | Urea, N-[4-(2-phenyldiazenyl)phenyl]-N'-tricyclo[3.3.1.13,7]dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
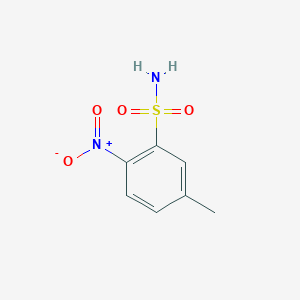

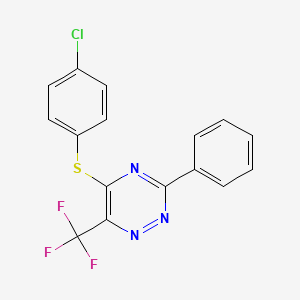
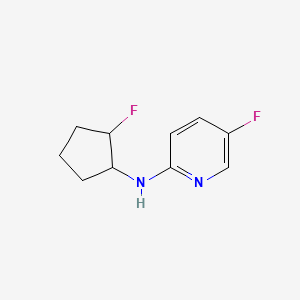

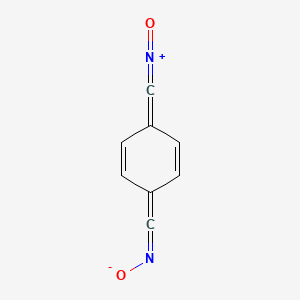
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2798768.png)
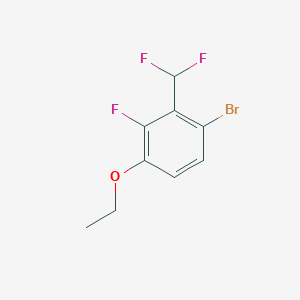
![N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2798771.png)
![N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]thio}ethyl)propanamide](/img/structure/B2798772.png)

